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This guide provides a detailed comparison of the hemodynamic effects of the vasopressor
agent cafedrine/theodrenaline and the widely used catecholamine, dopamine. Due to the
limited availability of data on theodrenaline as a standalone agent, this comparison focuses on
the clinically utilized 20:1 combination of cafedrine and theodrenaline. This fixed-dose
combination is primarily available in Germany under the brand name Akrinor® for the treatment
of hypotension.

Executive Summary

Both the cafedrine/theodrenaline combination and dopamine are effective in managing
hypotension through their influence on the cardiovascular system. However, they exhibit
distinct hemodynamic profiles owing to their different mechanisms of action.
Cafedrine/theodrenaline primarily increases mean arterial pressure by enhancing cardiac
preload, stroke volume, and cardiac output, with minimal impact on heart rate and systemic
vascular resistance.[1][2][3] In contrast, dopamine demonstrates dose-dependent effects; at
low doses, it can increase renal blood flow, while at moderate to high doses, it increases
cardiac contractility, heart rate, and vasoconstriction.[4]

Data Presentation: Hemodynamic Effects
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The following table summarizes the key quantitative hemodynamic effects of the
cafedrine/theodrenaline combination and dopamine based on published experimental data.
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Hemodynamic Parameter

Cafedrine/Theodrenaline
(Akrinor®)

Dopamine

Mean Arterial Pressure (MAP)

Significant increase;
approximately 60% increase
10 minutes after administration
in anesthesia-induced
hypotension.[1][5] An increase
of 11 £ 16 mmHg was
observed within 5 minutes in
one study.[6][7]

Dose-dependent increase. At
doses >5 pg/kg/min, it
increases mean aortic

pressure.[8]

Heart Rate (HR)

Mostly unchanged or not

clinically significant.[2][3][6]

No significant change at lower
doses (5 pg/kg/min).[9] Dose-
dependent increases at higher

infusion rates.

Cardiac Index (CI)

Increased; a 17% increase

was observed in one study.[1]

[5]

Increased; a rise from 1.4 to
2.2 L/min/m2 was seen in
patients with congestive heart
failure.[10]

Systemic Vascular Resistance
(SVR)

Mostly unchanged.[2][3]
However, one study reported a
42% increase in Systemic
Vascular Resistance Index
(SVRI).[1][5]

Dose-dependent effects. Can
decrease at low doses and

increase at high doses.[10]

Stroke Volume (SV)

Increased.[2][3]

Increased.[10]

Cardiac Preload (GEDI)

Increased; a 9% increase in
Global End-Diastolic Volume

Index was noted in one study.

[1]5]

Variable, can increase due to

venoconstriction.

Myocardial Contractility
(dP/dtmax)

Increased; a 31% increase

was observed in one study.[1]

[5]

Increased at moderate to high
doses.[4]
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Experimental Protocols
Cafedrine/Theodrenaline

A key study investigating the hemodynamic effects of the cafedrine/theodrenaline combination

involved a prospective observational design in patients undergoing elective major abdominal

surgery.

Study Population: 20 patients scheduled for major abdominal surgery.

Intervention: Following induction of total intravenous anesthesia with propofol and
remifentanil, a decrease in mean arterial blood pressure (MAP) below 60 mm Hg was treated
with a single intravenous bolus of 60 mg cafedrine and 3 mg theodrenaline.

Hemodynamic Monitoring: A PiCCO2-Monitor was used for transpulmonary thermodilution to
assess the systemic vascular resistance index (SVRI), cardiac index (Cl), global end-
diastolic index (GEDI), maximum pressure increase in the aorta (dP/dtmax), and global
ejection fraction (GEF).[1][5]

Data Collection: Hemodynamic parameters were recorded before and at multiple time points
after the administration of the drug combination.

Dopamine

A representative study evaluating the hemodynamic effects of dopamine was conducted in

patients with severe congestive heart failure.

Study Population: 12 patients with severe congestive heart failure unresponsive to standard
therapy.

Intervention: Intravenous infusion of dopamine at varying doses to achieve optimal
hemodynamic effect.

Hemodynamic Monitoring: Included measurements of heart rate (HR), mean systemic
arterial pressure, mean pulmonary artery (PA) and pulmonary capillary wedge (PCW)
pressures, cardiac index (Cl), stroke volume index (SVI), and systemic vascular resistance
(SVR).
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» Data Collection: Hemodynamic parameters were recorded during a control period and after
achieving the optimal dose of dopamine.[10]

Signaling Pathways and Mechanisms of Action
CafedrinelTheodrenaline Signaling Pathway

The hemodynamic effects of the cafedrine/theodrenaline combination are a result of the
synergistic actions of its components. Theodrenaline, a conjugate of noradrenaline and
theophylline, and cafedrine, a conjugate of norephedrine and theophylline, act on multiple
targets. The noradrenaline component of theodrenaline directly stimulates al- and (1-
adrenergic receptors. The norephedrine component of cafedrine acts indirectly by releasing
endogenous noradrenaline. The theophylline component of both molecules is thought to inhibit
phosphodiesterases (PDES), leading to an increase in intracellular cyclic adenosine
monophosphate (CAMP) and reinforcing the effects of 31-adrenoceptor stimulation.[1][2]
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Proposed signaling pathway of Cafedrine/Theodrenaline.

Dopamine Signaling Pathway

Dopamine's hemodynamic effects are mediated through its interaction with dopaminergic (D1
and D2) and adrenergic (al, 31, and 2) receptors. The specific receptor activated is dose-
dependent. At low doses, D1 receptor stimulation in the renal and mesenteric vasculature leads
to vasodilation. At moderate doses, f1-adrenergic receptor stimulation increases myocardial
contractility and heart rate. At high doses, al-adrenergic receptor stimulation causes peripheral

vasoconstriction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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